Valnivudine

Descripción

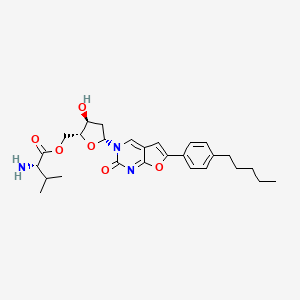

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRRWJMFUNGZBJ-RBVMOCNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241909 | |

| Record name | FV-100 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956483-02-6 | |

| Record name | FV-100 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FV-100 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valnivudine's Mechanism of Action Against Varicella-Zoster Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valnivudine (formerly known as FV-100) is a potent and highly selective antiviral agent developed for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles. As an orally bioavailable prodrug, this compound is rapidly converted in the body to its active form, Cf1743. The antiviral activity of Cf1743 is critically dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK), a step that ensures its selective activation within virus-infected cells. The resulting phosphorylated metabolite is a potent inhibitor of the viral DNA polymerase, effectively terminating viral DNA replication and halting the spread of the virus. This guide provides an in-depth examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's action against VZV.

Core Mechanism of Action

This compound's therapeutic effect is a multi-step process that begins with its systemic absorption and culminates in the targeted inhibition of viral replication.

1.1. Prodrug Conversion and Cellular Uptake: Following oral administration, this compound, a valyl ester of Cf1743, undergoes rapid and extensive conversion to Cf1743 in vivo.[1] This conversion significantly enhances the bioavailability of the active compound compared to direct administration of Cf1743.[2] Being highly lipophilic, Cf1743 efficiently penetrates host cells, including those infected with VZV.

1.2. Viral Thymidine Kinase-Mediated Activation: The cornerstone of this compound's selectivity lies in its activation by the VZV-encoded thymidine kinase (TK).[2][3] In infected cells, VZV TK recognizes Cf1743 as a substrate and catalyzes its successive phosphorylation to Cf1743-monophosphate and subsequently to Cf1743-diphosphate.[2] This enzymatic step is not efficiently performed by host cell kinases, thus concentrating the active antiviral agent in VZV-infected cells and minimizing off-target effects.

1.3. Formation of the Active Triphosphate Metabolite: It is presumed that cellular nucleoside diphosphate kinases (NDPK) further phosphorylate Cf1743-diphosphate to its active triphosphate form, Cf1743-triphosphate.[2] This triphosphate analogue is the ultimate pharmacologically active molecule.

1.4. Inhibition of VZV DNA Polymerase: Cf1743-triphosphate acts as a competitive inhibitor of the VZV DNA polymerase.[2][3] It mimics the natural deoxynucleoside triphosphates (dNTPs) and is incorporated into the growing viral DNA chain. The incorporation of Cf1743-triphosphate leads to the termination of DNA chain elongation, thereby halting viral genome replication.

1.5. Mechanism of Resistance: Resistance to this compound is primarily associated with mutations in the viral thymidine kinase (TK) gene.[2] These mutations can lead to a deficiency in or altered substrate specificity of the VZV TK, preventing the initial and critical phosphorylation of Cf1743 and thus its activation.

Quantitative Data

The in vitro potency of this compound's active form, Cf1743, has been evaluated in various cell culture-based assays. The data highlights its high potency and selectivity against VZV.

| Compound | Parameter | VZV Strain | Cell Line | Value | Reference |

| Cf1743 | EC50 | Clinical Isolates | HEL | Mean ~0.44 nM | [2] |

| Cf1743 | EC50 | OKA | HEL | ~0.44 nM | [2] |

| Cf1743 | EC50 | YS | HEL | ~0.44 nM | [2] |

| Acyclovir | EC50 | Clinical Isolates | HEL | Mean ~2.2 µM | [2] |

| Penciclovir | EC50 | Clinical Isolates | HEL | Mean ~2.2 µM | [2] |

| Foscarnet | EC50 | Clinical Isolates | HEL | Mean >10 µM | [2] |

| Brivudine | EC50 | Clinical Isolates | HEL | Mean ~0.22 µM | [2] |

| Cf1743 | IC50 (VZV TK) | - | - | 3.3 µM | [4] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-VZV activity.

3.1. VZV Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques in the presence of the drug.

-

Materials:

-

Human foreskin fibroblast (HFF) or human embryonic lung (HEL) cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell-associated VZV stock

-

This compound or Cf1743, and control antiviral agents

-

Overlay medium (e.g., medium with 1.2% methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed HFF or HEL cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compounds (e.g., this compound, Cf1743, acyclovir) in cell culture medium.

-

Infect the confluent cell monolayers with a dilution of VZV stock calculated to produce 50-100 plaques per well.

-

After a 2-hour adsorption period, remove the viral inoculum.

-

Wash the cell monolayers with PBS.

-

Add the overlay medium containing the different concentrations of the test compounds or a no-drug control to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

-

Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.

-

Stain the cells with crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

-

3.2. Cell Viability (Cytotoxicity) Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral agent.

-

Materials:

-

HFF or HEL cells

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a control.

-

Incubate the plate for the same duration as the plaque reduction assay (e.g., 5-7 days).

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

For the Neutral Red assay, incubate the cells with a medium containing Neutral Red for 2 hours, then wash and extract the dye with an acidified ethanol solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

-

3.3. VZV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound's active metabolite on the viral DNA polymerase.

-

Materials:

-

Purified recombinant VZV DNA polymerase

-

Activated DNA template-primer (e.g., calf thymus DNA)

-

Reaction buffer containing MgCl2, KCl, and a buffering agent (e.g., Tris-HCl)

-

A mixture of dATP, dGTP, and dCTP

-

Radiolabeled [3H]dTTP

-

Cf1743-triphosphate

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, the three unlabeled dNTPs, and [3H]dTTP.

-

Add varying concentrations of Cf1743-triphosphate to the reaction tubes. Include a no-inhibitor control.

-

Initiate the reaction by adding the purified VZV DNA polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

The Ki (inhibition constant) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk or Dixon plots.

-

Visualizations

Diagram 1: this compound's Mechanism of Action

References

- 1. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [lirias.kuleuven.be]

- 4. medchemexpress.com [medchemexpress.com]

Valnivudine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnivudine, also known as FV-100, is a potent, orally bioavailable nucleoside analogue investigated for the treatment of herpes zoster (shingles), a painful condition caused by the reactivation of the varicella-zoster virus (VZV). It is a prodrug of the highly active antiviral compound CF-1743. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Development

This compound emerged from research into bicyclic nucleoside analogues (BCNAs) as potential antiviral agents. The parent compound, CF-1743, demonstrated highly potent and selective activity against VZV. However, CF-1743 exhibited poor oral bioavailability. To overcome this limitation, this compound was developed as a valyl ester prodrug of CF-1743, which is rapidly and extensively converted to the active compound in vivo.[1]

The development of this compound has involved several organizations, including Bristol-Myers Squibb, ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), and Synergy Pharmaceuticals. It has progressed through clinical trials, including a Phase 2 study (NCT00900783) and a terminated Phase 3 trial (NCT02412917) that compared its efficacy and safety to valacyclovir for the prevention of post-herpetic neuralgia.[2]

Synthesis Pathway

The synthesis of this compound involves the preparation of the active compound, CF-1743, followed by its esterification to yield the L-valyl ester prodrug. The core of CF-1743 is a bicyclic furopyrimidine nucleoside. A general synthetic approach to such structures involves a Sonogashira cross-coupling reaction.

Experimental Protocol: General Synthesis of Bicyclic Furopyrimidine Nucleosides

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the general approach for creating the bicyclic furopyrimidine core is described in the scientific literature. The following is a representative protocol based on similar syntheses:

-

Sonogashira Coupling: To a solution of a protected 5-iodo-2'-deoxyuridine derivative in an appropriate solvent (e.g., anhydrous DMF), a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added. A terminal alkyne is then added, and the reaction mixture is stirred under an inert atmosphere at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the 5-alkynyl-2'-deoxyuridine intermediate.

-

Intramolecular Cyclization: The 5-alkynyl-2'-deoxyuridine intermediate is dissolved in a suitable solvent mixture (e.g., TEA/MeOH), and copper(I) iodide is added. The mixture is heated to reflux until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to afford the bicyclic furopyrimidine nucleoside (CF-1743).

-

Esterification: The synthesized CF-1743 is then esterified with a protected L-valine derivative using standard esterification methods, followed by deprotection to yield this compound.

Mechanism of Action

This compound is a prodrug that is rapidly absorbed and converted to its active form, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).

CF-1743 is first converted to its monophosphate form by the viral TK. Cellular kinases then further phosphorylate it to the diphosphate and subsequently the active triphosphate form. CF-1743 triphosphate then acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.

Preclinical Data

In Vitro Antiviral Activity and Cytotoxicity

The antiviral activity and cytotoxicity of CF-1743 and this compound have been evaluated in various cell lines.

| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| CF-1743 | VZV OKA | HEL | 0.3 | >10 | >33,333 |

| CF-1743 | VZV YS | HEL | 0.1 | >10 | >100,000 |

| This compound | - | - | - | >10 | - |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HEL: Human embryonic lung fibroblasts.

Experimental Protocol: Plaque Reduction Assay for VZV

The antiviral activity of compounds against VZV is commonly determined using a plaque reduction assay.[3][4]

-

Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a standardized amount of VZV (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-10 days until viral plaques are visible.

-

Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

EC50 Determination: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of antiviral compounds is typically assessed using a cell viability assay, such as the MTT assay.

-

Cell Seeding: Cells (e.g., HEL fibroblasts) are seeded in 96-well plates.

-

Compound Treatment: The cells are exposed to various concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Determination: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound (FV-100) have been conducted in healthy adult volunteers.[1][5]

| Parameter | 100 mg Single Dose | 200 mg Single Dose | 400 mg Single Dose | 800 mg Single Dose |

| CF-1743 Cmax (ng/mL) | 114 (40.4) | 228 (31.6) | 433 (26.6) | 751 (28.4) |

| CF-1743 Tmax (h) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-3.0) |

| CF-1743 AUC0-∞ (ng·h/mL) | 620 (26.8) | 1290 (25.6) | 2580 (23.6) | 4960 (25.4) |

| CF-1743 t1/2 (h) | 3.1 (19.4) | 3.4 (17.6) | 3.8 (15.8) | 4.5 (13.3) |

Data are presented as mean (% coefficient of variation) for Cmax, AUC, and t1/2, and median (range) for Tmax.[5]

A study on the effect of food showed that a high-fat meal significantly decreased the Cmax and AUC of CF-1743, while a low-fat meal had no significant effect.[5]

Clinical Trials

This compound has been evaluated in several clinical trials. A Phase 2, multicenter, randomized, double-blind, parallel-group, comparative study (NCT00900783) assessed the efficacy and safety of this compound versus valacyclovir in patients with herpes zoster. A subsequent Phase 3 trial (NCT02412917) with a similar design was initiated but later terminated.[2]

Experimental Workflow: Phase 2 Clinical Trial (NCT00900783)

Conclusion

This compound is a promising antiviral agent for the treatment of herpes zoster. Its design as a prodrug of the highly potent VZV inhibitor CF-1743 successfully addresses the issue of oral bioavailability. Preclinical studies have demonstrated its high potency and selectivity against VZV. While clinical development has faced challenges, the data gathered so far provides valuable insights for the future development of antiviral therapies for VZV infections. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development.

References

- 1. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiviral Spectrum of Valnivudine and CF-1743

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnivudine (formerly known as FV-100) is an orally bioavailable prodrug of CF-1743, a highly potent and selective bicyclic nucleoside analogue (BCNA) inhibitor of Varicella-Zoster Virus (VZV). This technical guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and preclinical data for this compound and its active metabolite, CF-1743. The information is intended for researchers and professionals involved in antiviral drug development.

Antiviral Spectrum and Potency

The antiviral activity of this compound is conferred by its active form, CF-1743. Extensive in vitro studies have demonstrated that CF-1743 exhibits a narrow but exceptionally potent antiviral spectrum, primarily directed against VZV.

Key Findings:

-

High Potency Against VZV: CF-1743 is one of the most potent anti-VZV compounds reported to date, with 50% effective concentration (EC50) values in the low nanomolar and even picomolar range against various VZV strains.[1]

-

Selective for VZV: The antiviral activity of CF-1743 is highly specific to VZV. It is significantly less active or inactive against other herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1).[2] This selectivity is a key differentiator from other nucleoside analogues like brivudine.

-

Activity Against Clinical Isolates: CF-1743 maintains its high potency against a wide array of clinical VZV isolates, indicating its potential for broad clinical utility in treating shingles.

-

Inactive Against TK-Deficient Strains: The antiviral activity of CF-1743 is dependent on the viral thymidine kinase (TK). VZV strains with mutations in the TK gene that confer resistance to acyclovir (ACV) and brivudine (BVDU) are also resistant to CF-1743.[1][2] However, it retains activity against VZV strains with mutations in the viral DNA polymerase gene.[2]

Table 1: In Vitro Anti-VZV Activity of CF-1743 and Comparator Antivirals

| Virus Strain | Compound | EC50 (nM) | Cell Line | Reference |

| VZV OKA | CF-1743 | 0.3 | HEL | [3] |

| VZV YS | CF-1743 | 0.1 | HEL | [3] |

| Clinical VZV Isolates (mean) | CF-1743 | 0.43 ± 0.39 | HEL | [1] |

| Clinical VZV Isolates (mean) | Acyclovir | 3380 ± 1870 | HEL | [1] |

| Clinical VZV Isolates (mean) | Brivudine | 9.8 ± 4.0 | HEL | [1] |

Cytotoxicity Profile

This compound and CF-1743 exhibit a favorable cytotoxicity profile, with high concentrations required to induce cell death in various human cell lines. This contributes to a high selectivity index, a critical parameter in drug development.

Table 2: Cytotoxicity of this compound

| Cell Line | Compound | CC50 (µM) | Reference |

| Normal Human Primary Hepatocytes | This compound | >10 | [3][4] |

| Normal Human Primary Keratinocytes | This compound | >10 | [4] |

| HepG2 (rapidly dividing) | This compound | >10 | [3][4] |

Mechanism of Action

The antiviral activity of CF-1743 is initiated by its selective phosphorylation by the VZV-encoded thymidine kinase. This is the rate-limiting step and the primary determinant of its VZV-specific activity.

-

Prodrug Conversion: Orally administered this compound is rapidly and extensively converted to its active form, CF-1743, in vivo.

-

Viral Thymidine Kinase Phosphorylation: In VZV-infected cells, CF-1743 is recognized as a substrate by the viral thymidine kinase (TK), which phosphorylates it to CF-1743-monophosphate.[2]

-

Further Phosphorylation: Cellular kinases then further phosphorylate CF-1743-monophosphate to the diphosphate and subsequently to the active triphosphate form, CF-1743-triphosphate.

-

Inhibition of Viral DNA Synthesis: It is presumed that CF-1743-triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[2][5] The precise molecular interactions at the level of the DNA polymerase are a subject of ongoing investigation.

Caption: Mechanism of action of this compound and CF-1743.

Experimental Protocols

VZV Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of virus-induced plaques by 50% (EC50).

Materials:

-

Human embryonic lung (HEL) fibroblasts

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Varicella-Zoster Virus (VZV) stock

-

This compound/CF-1743 and control compounds

-

Overlay medium (e.g., medium with 0.5% agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test and control compounds in cell culture medium.

-

Virus Infection: Remove the culture medium from the cells and infect with a standardized amount of VZV for 1-2 hours.

-

Compound Addition: After the incubation period, remove the virus inoculum and add the different concentrations of the antiviral compounds to the respective wells.

-

Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

-

Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control wells.

Caption: Workflow for a VZV Plaque Reduction Assay.

MTT Cytotoxicity Assay

This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

Materials:

-

Human cell lines (e.g., HepG2, primary hepatocytes, keratinocytes)

-

Cell culture medium

-

This compound/CF-1743 and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated control cells.

Clinical Development Overview

This compound has undergone clinical development for the treatment of herpes zoster (shingles).

-

Phase 1 and 2 Trials: Early-phase clinical trials demonstrated that this compound is rapidly converted to CF-1743 and is generally well-tolerated. A Phase 2 study (NCT00900783) compared the efficacy and safety of this compound to valacyclovir in patients with herpes zoster.

-

Phase 3 Trial: A Phase 3 trial (NCT02412917) was initiated to further evaluate the efficacy and safety of this compound for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain. This trial was terminated, and the specific reasons for termination have not been publicly detailed.

Conclusion

This compound, through its active metabolite CF-1743, is a highly potent and selective inhibitor of VZV replication. Its narrow antiviral spectrum is a result of its specific activation by the VZV thymidine kinase. The compound has demonstrated a favorable preclinical safety profile. While clinical development has been pursued, the current status and future prospects of this compound for the treatment of herpes zoster remain to be fully elucidated. The data presented in this guide underscore the potential of bicyclic nucleoside analogues as a promising class of antiviral agents.

References

- 1. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-Fluorosugar analogues of the highly potent anti-varicella-zoster virus bicyclic nucleoside analogue (BCNA) Cf 1743 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Valnivudine's Target Selectivity for Varicella-Zoster Virus Thymidine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valnivudine (formerly FV-100) is a prodrug of CF-1743, a bicyclic nucleoside analogue (BCNA) with potent and highly selective activity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its remarkable selectivity for the VZV-encoded thymidine kinase (VZV TK) over human cellular and other herpesvirus kinases. This selectivity profile underpins its therapeutic potential, promising high efficacy with a favorable safety profile. This document details the quantitative measures of this selectivity, outlines the experimental protocols used for its determination, and provides visual representations of the key molecular pathways and experimental workflows.

Introduction: The Need for Selective VZV Inhibition

Varicella-Zoster Virus, a member of the Alphaherpesvirinae subfamily, establishes lifelong latency in the cranial nerve and dorsal root ganglia following a primary infection (chickenpox).[3] Reactivation, particularly in immunocompromised individuals or the elderly, leads to herpes zoster (shingles), a debilitating condition characterized by a painful dermatomal rash. While current antiviral therapies, such as acyclovir and its prodrug valacyclovir, are effective, they rely on the viral thymidine kinase for their activation.[4] However, the emergence of drug-resistant VZV strains, often due to mutations in the viral TK gene, presents a growing clinical challenge.[5][6]

This compound represents a promising advancement in VZV treatment due to its high potency and, most critically, its exceptional selectivity for VZV TK. This specificity is attributed to the unique structural features of both the bicyclic nucleoside analogue and the active site of the VZV TK enzyme.[1][2]

Mechanism of Action: Selective Phosphorylation by VZV TK

The antiviral activity of this compound is entirely dependent on its conversion to the active form, CF-1743, and subsequent phosphorylation by VZV TK within infected cells.[1][2] Unlike other nucleoside analogues, which may be recognized by a broader range of viral and cellular kinases, BCNAs like CF-1743 are exclusively substrates for VZV TK.[1][2]

The activation process is a two-step phosphorylation cascade, both steps of which are catalyzed by VZV TK, which possesses both thymidine kinase and thymidylate kinase activities.[2] This dual enzymatic function is a key feature of the VZV TK. The resulting diphosphorylated metabolite is believed to be the active antiviral agent, which is thought to inhibit viral DNA synthesis, potentially through the viral DNA polymerase.[1][2]

A crucial aspect of this compound's selectivity is the inability of human cytosolic thymidine kinase (TK1), mitochondrial thymidine kinase (TK2), and the thymidine kinase from other herpesviruses, such as Herpes Simplex Virus 1 (HSV-1), to recognize and phosphorylate CF-1743.[1][2] This lack of off-target activity is fundamental to its favorable safety profile.

References

- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? | MDPI [mdpi.com]

- 3. Characterization of a varicella-zoster virus variant with altered thymidine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic and genetic characterization of thymidine kinase from clinical strains of varicella-zoster virus resistant to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the thymidine kinase genes from acyclovir-resistant mutants of varicella-zoster virus isolated from patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical development history of FV-100

An In-depth Technical Guide to the Preclinical Development of FV-100

Introduction

FV-100 is a potent, orally bioavailable antiviral agent developed for the treatment of herpes zoster (shingles), an infection caused by the reactivation of the varicella-zoster virus (VZV). It is a prodrug of the bicyclic nucleoside analogue CF-1743, which exhibits highly selective and potent activity against VZV.[1][2][3] This technical guide provides a comprehensive overview of the preclinical development of FV-100, detailing its mechanism of action, in vitro antiviral activity, pharmacokinetics, and toxicology profile. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

FV-100 is the 5'-valyl ester of CF-1743, designed to enhance oral bioavailability.[2][4] Following oral administration, FV-100 is rapidly and extensively converted to its active form, CF-1743.[1] The antiviral activity of CF-1743 is critically dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[2][3][5] This initial phosphorylation step is crucial for its selectivity, as CF-1743 is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[6]

While the precise downstream phosphorylation cascade has not been fully elucidated, it is presumed that cellular kinases further phosphorylate the monophosphate form to the active triphosphate metabolite. This triphosphate analogue is believed to act as a competitive inhibitor of the viral DNA polymerase, thereby terminating viral DNA synthesis.[2][3][5][7]

In Vitro Antiviral Activity

The in vitro potency of CF-1743, the active metabolite of FV-100, has been evaluated against various laboratory and clinical strains of VZV. These studies have consistently demonstrated its superior antiviral activity compared to other established anti-VZV agents.

Experimental Protocol: VZV Plaque Reduction Assay

A common method to determine the in vitro antiviral activity is the plaque reduction assay. The general protocol is as follows:

-

Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media until confluent monolayers are formed in 6- or 12-well plates.[2]

-

Virus Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of a VZV laboratory strain or clinical isolate.

-

Drug Treatment: Following virus adsorption, the infected cells are overlaid with medium containing various concentrations of CF-1743 or comparator antiviral drugs.

-

Incubation: The plates are incubated for a period of 5-7 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) is calculated.

Quantitative Data: In Vitro Anti-VZV Activity of CF-1743

| Compound | VZV Strain | Cell Line | EC50 (nM) | Reference |

| CF-1743 | Laboratory & Clinical Isolates | HEL Fibroblasts | ≤ 1 | [6] |

| Acyclovir | Laboratory & Clinical Isolates | HEL Fibroblasts | ~1000 | [6] |

| Brivudine (BVDU) | Laboratory & Clinical Isolates | HEL Fibroblasts | >1 | [2] |

| Penciclovir | Laboratory & Clinical Isolates | HEL Fibroblasts | >1 | [2] |

| Foscarnet | Laboratory & Clinical Isolates | HEL Fibroblasts | >1 | [2] |

Note: Specific EC50 values for all comparator drugs were not detailed in the provided search results, but CF-1743 was stated to be at least 1000 times more active than acyclovir.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial in selecting FV-100 as the clinical candidate. These studies aimed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of FV-100 and its active metabolite, CF-1743.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Models: Male Sprague-Dawley rats are typically used for oral and intravenous pharmacokinetic studies.

-

Dosing: A single dose of FV-100 is administered orally (e.g., via gavage) or intravenously.

-

Blood Sampling: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Bioanalysis: Plasma concentrations of FV-100 and CF-1743 are quantified using a validated bioanalytical method, such as LC-MS/MS.[8]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Quantitative Data: Preclinical Pharmacokinetics of FV-100 and CF-1743

| Species | Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Rat | CF-1743 | Oral | - | - | - | - | ~14[2][4] |

| Rat | FV-100 | Oral | - | - | - | ~10-fold > CF-1743[2] | - |

| Dog | FV-100 | Oral | 100, 500, 2000 | Plasma levels of CF-1743 exceeded EC90 for 24h at the lowest dose[4] | - | - | - |

Note: Specific pharmacokinetic parameter values for Cmax, Tmax, and AUC in preclinical species were not available in the provided search results. The table reflects the qualitative and comparative information found.

Preclinical Toxicology

A comprehensive toxicology program was conducted to assess the safety profile of FV-100 and support its progression into human clinical trials. These studies were conducted in both rodent and non-rodent species.

Experimental Protocols:

-

Acute Toxicity: Single, high doses of FV-100 were administered to rats and dogs, followed by a 14-day observation period for mortality and clinical signs of toxicity.[4]

-

Genetic Toxicology: A battery of in vitro and in vivo assays was performed to assess the mutagenic and clastogenic potential of FV-100 and CF-1743. This included:

-

Cardiovascular Safety Pharmacology: The effects of FV-100 on cardiovascular parameters were evaluated in an in vivo telemetry study in dogs.[1]

-

Respiratory and Neuropharmacology: The effects of FV-100 on respiratory function and the central nervous system were assessed in rats.[1]

Quantitative Data: Preclinical Toxicology of FV-100

| Study Type | Species | Dose Levels | Findings | NOAEL |

| Acute Oral Toxicity | Rat, Dog | 100, 500, 2000 mg/kg | No mortalities or significant adverse events.[4] | > 2000 mg/kg |

| Genetic Toxicology | - | - | All studies (Ames, Mouse Lymphoma, Micronucleus) were negative.[8] | Not Applicable |

| Phototoxicity | - | - | Negative.[4] | Not Applicable |

| Cardiovascular Safety | Dog | Up to 100 mg/kg | No measurable effects on cardiac rhythm, ECG, or circulatory functions.[1] | 100 mg/kg |

| Respiratory & CNS Safety | Rat | 50, 100, 500 mg/kg | No biologically relevant respiratory changes or apparent neuropharmacological effects.[1] | 500 mg/kg |

NOAEL: No Observed Adverse Effect Level

Conclusion

The preclinical development program for FV-100 demonstrated that it is a promising and highly potent antiviral agent against VZV. Its active metabolite, CF-1743, exhibits exceptional in vitro potency, being significantly more active than existing therapies. The prodrug strategy successfully overcame the poor oral bioavailability of the parent compound. The comprehensive toxicology and safety pharmacology studies revealed a favorable safety profile with a wide therapeutic window. These robust preclinical data provided a strong foundation for the successful progression of FV-100 into human clinical trials for the treatment of herpes zoster.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Valnivudine Hydrochloride: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnivudine hydrochloride, also known as FV-100, is a potent and selective antiviral agent targeting the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). It is a prodrug of the active compound CF-1743, a bicyclic nucleoside analog. This technical guide provides an in-depth overview of the chemical properties and stability of this compound hydrochloride, crucial information for researchers and professionals involved in its development and application.

Chemical Properties

This compound hydrochloride is a white to off-white or light brown solid powder.[1] Its fundamental physicochemical properties are summarized in the table below. While extensive proprietary data likely exists, this table reflects publicly available information.

| Property | Value | Source |

| Chemical Name | [(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | N/A |

| Molecular Formula | C27H36ClN3O6 | [2] |

| Molecular Weight | 534.05 g/mol | [2] |

| Appearance | White to off-white solid powder / Light yellow to yellow solid powder | [3] |

| Solubility | Soluble in DMSO (100 mg/mL). Insoluble in water. | [3][4] |

| LogP | 5.066 | N/A |

| pKa | Data not publicly available. | N/A |

| Melting Point | Decomposes above 200°C. | N/A |

Stability Profile

The stability of this compound hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. The free base form of this compound is known to be prone to instability.[5]

Storage Recommendations

For long-term storage, this compound hydrochloride powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvents such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to store the product in a sealed container, protected from moisture.[4]

Forced Degradation Studies (General Protocol)

While specific forced degradation data for this compound hydrochloride is not publicly available, such studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A general protocol for forced degradation studies, based on ICH guidelines, is provided below. These studies would typically involve subjecting a solution of this compound hydrochloride (e.g., 1 mg/mL) to various stress conditions.[6][7][8][9]

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. The mixture is typically heated (e.g., at 60°C) for a defined period (e.g., 2 to 8 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. The experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are withdrawn and neutralized before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature for a specified duration (e.g., up to 24 hours).

-

Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C) for an extended period.

-

Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. The degradation products can be further characterized using techniques like LC-MS/MS to elucidate their structures.[10][11][12]

Mechanism of Action

This compound is a prodrug that is rapidly and extensively converted in vivo to its active form, CF-1743.[5] The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus.

dot

Caption: Mechanism of action of this compound hydrochloride.

The antiviral cascade begins with the enzymatic conversion of this compound to CF-1743 within the host cell. The VZV-encoded thymidine kinase (TK) then specifically phosphorylates CF-1743 to its monophosphate derivative. Subsequently, cellular kinases further phosphorylate the molecule to its diphosphate and ultimately its triphosphate form. This active triphosphate metabolite is presumed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and inhibiting viral replication.

Experimental Protocols

Solubility Determination (General Protocol)

A standard shake-flask method can be employed to quantitatively determine the aqueous solubility of this compound hydrochloride.

-

Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of purified water (or other aqueous buffers of different pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development (General Protocol)

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound hydrochloride and its potential degradation products.

dot

Caption: General workflow for a stability-indicating HPLC method.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound hydrochloride and its potential degradation products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing. This involves analyzing samples from forced degradation studies to demonstrate that the method can effectively separate the intact drug from all significant degradation products.

Conclusion

This compound hydrochloride is a promising antiviral agent with a well-defined mechanism of action. This guide has summarized the key publicly available information on its chemical properties and stability. Further research, particularly detailed forced degradation studies and the development of a specific, validated stability-indicating analytical method, are crucial for its continued development and successful application in a clinical setting. The provided protocols offer a foundational framework for researchers to conduct these essential investigations.

References

- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. eosmedchem.com [eosmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. forced degradation study: Topics by Science.gov [science.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Valnivudine in Herpes Zoster Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnivudine (also known as FV-100) is an orally available prodrug of CF-1743, a potent and highly selective bicyclic nucleoside analog inhibitor of the Varicella-Zoster Virus (VZV).[1][2] It has been investigated for the treatment of herpes zoster (shingles) and the prevention of post-herpetic neuralgia (PHN).[2][3] Preclinical evaluation of antiviral efficacy is a critical step in drug development, requiring robust and reproducible in vivo animal models that can recapitulate key aspects of human disease.

Due to the strict human tropism of VZV, no single animal model perfectly mimics all features of herpes zoster. However, several models have been established to study VZV pathogenesis and test antiviral therapies.[4][5] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in two commonly utilized models: the VZV-infected guinea pig model and the SCID-hu mouse model with human skin xenografts.

Mechanism of Action: Nucleoside Analogue Inhibition

This compound is rapidly converted in vivo to its active form, CF-1743.[1] As a nucleoside analogue, CF-1743 is selectively phosphorylated by the VZV-encoded thymidine kinase (TK). The resulting triphosphate form acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication. This targeted mechanism of action confers high selectivity for VZV-infected cells, minimizing toxicity to uninfected host cells.

Mechanism of Action of this compound.

VZV-Infected Guinea Pig Model for Efficacy Screening

The guinea pig is a valuable model for initial in vivo screening of anti-VZV compounds as it can support a productive VZV infection, leading to viremia and seroconversion.[6] Some studies also report the development of a rash, providing a clinically relevant endpoint.[4]

Experimental Protocol:

Objective: To evaluate the efficacy of this compound in reducing viral load and disease severity in guinea pigs infected with a guinea pig-adapted VZV strain.

Materials:

-

Animals: 4-week-old male Hartley guinea pigs (300-350g).

-

Virus: Guinea pig-adapted VZV strain (passaged in fetal guinea pig cells).

-

Drug: this compound hydrochloride, formulated for oral gavage (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]

-

Reagents: Anesthesia (isoflurane), sterile saline, reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:

-

Acclimatization: Acclimatize animals for 7 days prior to the experiment.

-

Infection:

-

Anesthetize guinea pigs using isoflurane.

-

Inoculate animals subcutaneously in the flank with 1 x 10^5 plaque-forming units (PFU) of guinea pig-adapted VZV in 200 µL of sterile saline.

-

A control group should be mock-infected with sterile saline.

-

-

Treatment:

-

Randomize infected animals into treatment groups (n=8-10 per group) 24 hours post-infection.

-

Group 1: Vehicle control (oral gavage, once daily).

-

Group 2: this compound (Low Dose, e.g., 10 mg/kg, oral gavage, once daily).

-

Group 3: this compound (High Dose, e.g., 50 mg/kg, oral gavage, once daily).

-

Group 4: Positive Control (e.g., Valacyclovir, 100 mg/kg, oral gavage, twice daily).

-

Administer treatment for 7 consecutive days.

-

-

Monitoring and Endpoints:

-

Daily: Monitor animal weight, general health, and skin for lesion development. Score lesions based on a 0-4 scale (0=no lesion, 4=severe, coalescing vesicles).

-

Days 3, 5, 7 Post-Infection: Collect blood samples for quantification of viremia via qPCR.

-

Day 8 Post-Infection: Euthanize animals. Harvest dorsal root ganglia (DRG) and skin tissue from the inoculation site.

-

-

Analysis:

-

Viral Load: Extract DNA from blood, DRG, and skin samples. Quantify VZV DNA copies using a validated qPCR assay targeting a specific VZV gene (e.g., ORF62).

-

Statistical Analysis: Compare lesion scores and viral loads between treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

-

Illustrative Quantitative Data:

Table 1: Effect of this compound on VZV DNA in Guinea Pig Tissues (Day 8)

| Treatment Group | Mean Viral Load (log10 copies/mg tissue) ± SEM | % Reduction vs. Vehicle |

|---|---|---|

| Dorsal Root Ganglia (DRG) | ||

| Vehicle Control | 5.8 ± 0.4 | - |

| This compound (10 mg/kg) | 4.2 ± 0.3 | 75% |

| This compound (50 mg/kg) | 2.9 ± 0.2 | 90% |

| Positive Control | 3.5 ± 0.3 | 85% |

| Skin at Inoculation Site | ||

| Vehicle Control | 6.5 ± 0.5 | - |

| This compound (10 mg/kg) | 4.8 ± 0.4 | 80% |

| This compound (50 mg/kg) | 3.1 ± 0.3 | 96% |

| Positive Control | 4.0 ± 0.4 | 92% |

Table 2: Effect of this compound on Peak Lesion Scores in Guinea Pigs

| Treatment Group | Peak Mean Lesion Score ± SEM |

|---|---|

| Vehicle Control | 3.5 ± 0.3 |

| This compound (10 mg/kg) | 1.8 ± 0.2 |

| This compound (50 mg/kg) | 0.7 ± 0.1 |

| Positive Control | 1.2 ± 0.2 |

(Note: The data presented in these tables is illustrative and intended to represent plausible outcomes of such an experiment.)

SCID-hu Mouse Model for VZV Replication in Human Tissue

The SCID-hu mouse model, which involves implanting human tissue into severely combined immunodeficient (SCID) mice, overcomes VZV's host specificity.[5] This allows for the direct study of VZV replication in a human tissue microenvironment and is a valuable tool for evaluating antiviral therapies.[8][9]

Experimental Protocol:

Objective: To determine the efficacy of this compound in inhibiting VZV replication within human skin xenografts in a SCID-hu mouse model.

Materials:

-

Animals: C.B-17 SCID mice, 6-8 weeks old.

-

Tissue: Human fetal skin tissue.

-

Virus: VZV strain (e.g., rOka), potentially engineered to express a reporter like luciferase for in vivo imaging.[10]

-

Drug: this compound hydrochloride, formulated for oral gavage.

-

Reagents: Surgical tools for implantation, anesthesia, reagents for viral titration (plaque assay) or qPCR.

Procedure:

-

Xenograft Implantation:

-

Anesthetize SCID mice.

-

Implant a small piece of human fetal skin (approx. 1 cm²) subcutaneously on the mouse's dorsum.

-

Allow 3-4 weeks for the graft to heal and become vascularized.

-

-

Infection:

-

Directly inject the center of the skin xenograft with 1 x 10^4 PFU of VZV in 50 µL of media.

-

A control group should be mock-infected.

-

-

Treatment:

-

Begin treatment 3 days post-infection (DPI), once viral replication is established.

-

Randomize infected mice into treatment groups (n=6-8 per group).

-

Group 1: Vehicle control (oral gavage, once daily).

-

Group 2: this compound (Low Dose, e.g., 20 mg/kg, oral gavage, once daily).

-

Group 3: this compound (High Dose, e.g., 100 mg/kg, oral gavage, once daily).

-

Administer treatment for 7-10 consecutive days.

-

-

Monitoring and Endpoints:

-

In Vivo Imaging: If a luciferase-expressing VZV strain is used, perform bioluminescence imaging every 2-3 days to monitor viral spread in real-time.

-

Visual Assessment: Monitor grafts for signs of VZV-induced pathology (e.g., lesion formation).

-

Termination: At the end of the treatment period (e.g., Day 10 of treatment), euthanize the mice.

-

-

Analysis:

-

Harvest Xenograft: Surgically remove the entire skin xenograft.

-

Viral Titer: Homogenize a portion of the xenograft and determine the infectious virus titer via plaque assay on a susceptible cell line (e.g., human melanoma MeWo cells).

-

Viral DNA: Extract DNA from another portion of the xenograft and quantify VZV DNA copies via qPCR.

-

Histology: Fix a portion of the xenograft for histological analysis to assess tissue damage and viral antigen distribution (immunohistochemistry).

-

Illustrative Quantitative Data:

Table 3: Effect of this compound on VZV Titer in Human Skin Xenografts

| Treatment Group | Mean Viral Titer (log10 PFU/g tissue) ± SEM | % Reduction vs. Vehicle |

|---|---|---|

| Vehicle Control | 5.2 ± 0.3 | - |

| This compound (20 mg/kg) | 3.1 ± 0.2 | 99.2% |

| this compound (100 mg/kg) | 1.5 ± 0.1 | >99.9% |

(Note: The data presented in this table is illustrative and intended to represent plausible outcomes of such an experiment.)

Workflow for the SCID-hu Mouse Model.

Conclusion

The described in vivo animal models provide robust platforms for the preclinical evaluation of this compound's efficacy against VZV. The guinea pig model serves as an excellent initial screening tool to assess systemic effects on viral load and disease presentation. The SCID-hu mouse model offers a more specialized system to study VZV replication within its natural human tissue context, providing critical data on antiviral activity at the site of infection. Together, these models can furnish the necessary efficacy and dose-ranging data to support the progression of this compound into clinical development for the treatment of herpes zoster.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current In Vivo Models of Varicella-Zoster Virus Neurotropism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the pathogenesis of varicella-zoster virus infection in guinea pigs by using polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride (FV-100) | Others 12 | 956483-03-7 | Invivochem [invivochem.com]

- 8. A SCID mouse-human lung xenograft model of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecronicon.net [ecronicon.net]

Application Notes and Protocols for the Oral Formulation of Valnivudine in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Valnivudine (formerly known as FV-100) for oral administration in a research setting. This compound is a potent antiviral agent and a prodrug of CF-1743, exhibiting high selectivity against the Varicella-Zoster Virus (VZV). Due to the low oral bioavailability of the active compound CF-1743, this compound was developed to enhance its absorption after oral administration.[1] This document outlines the key physicochemical properties of this compound, provides detailed protocols for formulation, and describes essential analytical methods for its characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the development of a stable and bioavailable oral dosage form. This compound, a bicyclic furopyrimidine nucleoside analogue, is characterized by its lipophilicity and poor aqueous solubility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate | [3] |

| Molecular Formula | C27H35N3O6 | [3] |

| Molecular Weight | 497.59 g/mol | [3] |

| Appearance | White to off-white solid powder | [4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL).[4] Limited aqueous solubility is expected based on the properties of the parent compound and the bicyclic furopyrimidine class.[2] | [2][4] |

| LogP (predicted) | ~2.5 - 3.5 | Inferred from similar nucleoside analogs |

| pKa (predicted) | One basic pKa (amine in valine ester) ~7.5-8.5; potentially one acidic pKa (imide) ~9-10. | Inferred from chemical structure |

Mechanism of Action and VZV Replication Cycle

This compound is a prodrug that is rapidly and extensively converted to its active form, CF-1743, in vivo.[5] The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK). The resulting triphosphate metabolite is believed to inhibit the viral DNA polymerase, thus terminating viral DNA synthesis.[1]

Caption: VZV Replication Cycle and this compound's Mechanism of Action.

Experimental Protocols

Pre-formulation Studies

A critical first step in oral formulation development is the thorough characterization of the API.

Caption: Pre-formulation Experimental Workflow for this compound.

Protocol 3.1.1: Aqueous Solubility Determination

-

Prepare buffer solutions at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).

-

Add an excess amount of this compound to each buffer solution in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

-

Express solubility in mg/mL or µg/mL.

Formulation Development for Poorly Soluble Drugs

Given the anticipated low aqueous solubility of this compound, strategies to enhance solubility and dissolution are necessary.

Table 2: Potential Formulation Strategies for this compound

| Formulation Strategy | Description | Key Excipients |

| Micronization | Reduction of particle size to increase surface area and dissolution rate. | Not applicable (process-based) |

| Amorphous Solid Dispersions | Dispersing the drug in a polymeric carrier in an amorphous state. | HPMC, PVP, Soluplus®, Eudragit® |

| Lipid-Based Formulations | Dissolving or suspending the drug in lipidic excipients. | Oils (e.g., corn oil), surfactants (e.g., Tween 80), co-solvents (e.g., PEG 300)[4] |

| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. | Pluronic F68, Poloxamer 188, Tween 80 |

Protocol 3.2.1: Preparation of an Amorphous Solid Dispersion (Spray Drying)

-

Dissolve this compound and a suitable polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., methanol/dichloromethane mixture).

-

Optimize the drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

-

Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

-

Collect the dried powder and characterize it for drug content, physical form (amorphous vs. crystalline via PXRD), and dissolution performance.

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and can be predictive of in vivo performance. For poorly soluble drugs, the dissolution method needs to be carefully developed to be discriminating.

Table 3: Recommended Dissolution Test Conditions for this compound Formulations

| Parameter | Condition | Rationale |

| Apparatus | USP Apparatus 2 (Paddle) | Standard for tablets and capsules. |

| Agitation Speed | 50-75 RPM | To be optimized to be discriminating. |

| Medium | pH 1.2, 4.5, and 6.8 buffers | To simulate the gastrointestinal tract. |

| Surfactant | 0.1% - 1% Sodium Lauryl Sulfate (SLS) | To achieve sink conditions for a poorly soluble drug.[6] |

| Volume | 900 mL | Standard volume. |

| Temperature | 37 ± 0.5 °C | To mimic physiological temperature.[6] |

| Sampling Times | 5, 10, 15, 30, 45, 60 minutes | To construct a dissolution profile. |

Protocol 3.3.1: Dissolution Profile Analysis

-

Place the this compound formulation (e.g., tablet or capsule) in the dissolution vessel containing the specified medium.

-

Start the apparatus at the designated speed and temperature.

-

Withdraw samples at the specified time points, replacing the withdrawn volume with fresh medium.

-

Filter the samples and analyze for this compound concentration using a validated HPLC-UV method.

-

Calculate the percentage of drug dissolved at each time point.

-

Compare the dissolution profiles of different formulations using a similarity factor (f2).

In Vivo Bioavailability Studies

Bioavailability studies in an appropriate animal model are essential to evaluate the in vivo performance of the developed formulations.

Caption: In Vivo Bioavailability Study Experimental Workflow.

Protocol 3.4.1: Rat Pharmacokinetic Study

-

Fast male Sprague-Dawley rats overnight prior to dosing.

-

Administer the this compound formulation orally via gavage at a predetermined dose.

-

Collect blood samples (~0.2 mL) from the tail vein at specified time points into tubes containing an anticoagulant.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentrations of this compound and its active metabolite, CF-1743, in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

-

Determine the relative bioavailability of the test formulations compared to a reference formulation (e.g., an aqueous solution if possible, or a reference suspension).

Conclusion

The successful oral formulation of this compound for research purposes hinges on a systematic approach that begins with thorough pre-formulation characterization to address its poor aqueous solubility. The selection of an appropriate formulation strategy, such as amorphous solid dispersions or lipid-based systems, is critical. The protocols outlined in these application notes provide a framework for the development and evaluation of oral this compound formulations, from initial solubility screening to in vivo bioavailability assessment. Adherence to these detailed methodologies will enable researchers to develop robust oral dosage forms of this compound for further investigation.

References

- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

Application Notes and Protocols for the Pharmacokinetic Analysis of Valnivudine in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of Valnivudine, a prodrug of the potent anti-varicella-zoster virus (VZV) agent, CF-1743. This compound, also known as FV-100, was developed to enhance the oral bioavailability of the active compound. This document outlines the key pharmacokinetic parameters, experimental protocols, and the metabolic activation pathway of this compound, crucial for its development as a therapeutic agent.

Data Presentation: Pharmacokinetic Parameters of CF-1743 Following Oral Administration of this compound (FV-100)

While specific quantitative data from preclinical studies in rats and dogs are not publicly available in structured tables, clinical studies in humans provide valuable insights into the pharmacokinetic profile of the active metabolite, CF-1743, following oral administration of the prodrug, this compound (FV-100). These human data are often used to inform the design and interpretation of preclinical studies.

Table 1: Single-Dose Pharmacokinetics of CF-1743 in Healthy Adult Humans Following Oral Administration of this compound (FV-100) [1]

| Dose of this compound (FV-100) | Cmax (pg/mL) | Tmax (h) | AUC₀₋∞ (pg·h/mL) | t½ (h) |

| 100 mg | 54,611 | 1.0 - 3.1 | 167,340 | 3.1 - 4.5 |

| 200 mg | 115,300 | 1.0 - 3.1 | 389,800 | 3.1 - 4.5 |

| 400 mg | 250,500 | 1.0 - 3.1 | 802,100 | 3.1 - 4.5 |

| 800 mg | 508,108 | 1.0 - 3.1 | 1,381,083 | 3.1 - 4.5 |

Data are presented as mean values. Tmax is presented as a range.

Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in Healthy Adult Humans Following Oral Administration of this compound (FV-100) for 7 Days [1]

| Dose of this compound (FV-100) | Cmax (pg/mL) - Day 7 | AUC₀₋₂₄ (pg·h/mL) - Day 7 |

| 100 mg QD | 38,606 | 112,513 |

| 200 mg QD | 110,900 | 337,200 |

| 400 mg QD | 267,800 | 794,800 |

| 400 mg BID | 402,000 | 1,029,000 |

| 800 mg QD | 735,123 | 1,406,251 |

Data are presented as mean values. QD = once daily, BID = twice daily.

The development of this compound (FV-100) as a prodrug was necessitated by the poor oral bioavailability of the active compound, CF-1743, which was determined to be approximately 14%. The administration of FV-100 resulted in a significant, approximately 10-fold, increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of CF-1743.[2][3][4]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic analysis of this compound are crucial for the reproducibility and validation of results. Below are standardized protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol outlines the procedure for a single-dose oral and intravenous pharmacokinetic study of this compound and its active metabolite, CF-1743, in rats.

Objective: To determine the pharmacokinetic profile and oral bioavailability of CF-1743 after administration of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (FV-100)

-

CF-1743 reference standard

-

Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

-

Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

Heparinized collection tubes

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

-

Dosing:

-

Oral (PO) Group: Administer this compound orally via gavage at a predetermined dose.

-

Intravenous (IV) Group: Administer CF-1743 intravenously via a tail vein or other suitable vein at a predetermined dose.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for concentrations of this compound and CF-1743 using a validated LC-MS/MS method.

-